molecular formula C21H13ClFNO2 B6047064 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No. B6047064
M. Wt: 365.8 g/mol
InChI Key: JDUNQFDFSPPWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a synthetic compound that belongs to the class of indene-1,3-dione derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and suppress the activity of certain transcription factors. It has also been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate insulin signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione in lab experiments is its high potency and selectivity. It has been shown to exhibit significant biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the appropriate dosages and experimental conditions to minimize any adverse effects.

Future Directions

There are several future directions for the study of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione. One of the areas of interest is its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and diabetes. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is the development of new synthetic analogs of this compound with improved potency, selectivity, and safety profiles. These analogs could be used as valuable tools for studying various biological processes and for developing new therapeutic agents.

Synthesis Methods

The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione involves the reaction of 3-chloro-4-fluoroaniline with 2-phenyl-1H-indene-1,3(2H)-dione in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity.

properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)-2-phenylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO2/c22-17-12-14(10-11-18(17)23)24-21(13-6-2-1-3-7-13)19(25)15-8-4-5-9-16(15)20(21)26/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUNQFDFSPPWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

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